1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol
Description
1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol is a cyclobutanol derivative featuring a 4-chlorophenyl group and a secondary amine moiety. Cyclobutanes are known for their strained ring systems, which can influence reactivity and stability compared to larger cyclic or acyclic analogs .
Properties
IUPAC Name |
1-[[(4-chlorophenyl)methylamino]methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-4-2-10(3-5-11)8-14-9-12(15)6-1-7-12/h2-5,14-15H,1,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOIZTHRPPGRSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the hydroxyl group: This step often involves the use of oxidizing agents to introduce the hydroxyl functionality.
Attachment of the amino group: This can be done through nucleophilic substitution reactions where an amine reacts with a suitable electrophile.
Attachment of the 4-chlorophenylmethyl group: This step involves the reaction of the amino group with 4-chlorobenzyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group to a secondary amine.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation products: Cyclobutanone derivatives.
Reduction products: Cyclobutane derivatives with secondary amines.
Substitution products: Compounds with various substituents on the phenyl ring.
Scientific Research Applications
1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific mechanical or chemical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol, enabling comparative analysis of substituent effects and functional group contributions:
Substituent Effects on Aromatic Rings
1-(4-Methoxyphenyl)cyclobutan-1-ol ():
The methoxy group (-OMe) is electron-donating, enhancing aromatic ring electron density. This increases reactivity in photocycloadditions, as demonstrated by an 88% yield in synthesizing (E)-1-(4-methoxyphenyl)but-2-en-1-one . In contrast, the chloro substituent in the target compound is electron-withdrawing, likely reducing ring electron density and altering reaction pathways.- 1-[amino-(4-fluorophenyl)methyl]cyclobutan-1-ol (): Fluorine’s smaller size and electronegativity may improve metabolic stability compared to chlorine. The Safety Data Sheet (SDS) for this compound highlights inhalation hazards, suggesting volatility or dust formation risks, which may also apply to the chloro analog .
- 1-[1-(4-Chlorophenyl)cyclobutyl]methanamine (): This compound lacks the hydroxyl group but retains the 4-chlorophenyl and amine moieties.
Functional Group Modifications
- 1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol (): With a longer aminobutyl chain, this derivative has a molecular weight of 172.27 g/mol and higher solubility in polar solvents due to increased hydrogen-bonding capacity. The target compound’s shorter benzylamine chain may reduce solubility but enhance steric interactions .
1-(4-(tert-butyl)phenyl)cyclobutan-1-ol ():
The bulky tert-butyl group likely hinders crystallization and slows reaction kinetics compared to the chloro substituent. Optimization studies in electrochemical chlorination highlight the role of steric effects in reaction efficiency .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Synthetic Challenges: The target compound’s synthesis may require tailored conditions due to the electron-withdrawing chlorine substituent, which could deactivate the aromatic ring in electrophilic reactions. demonstrates that methoxy-substituted cyclobutanols achieve higher yields in photocycloadditions, suggesting that chlorine’s electronic effects might necessitate alternative strategies .
- Safety and Handling : The fluorophenyl analog’s SDS () underscores the need for rigorous safety protocols, particularly regarding inhalation risks. Chlorine’s higher atomic weight may reduce volatility but increase environmental persistence .
Biological Activity
1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol is a chemical compound with potential therapeutic applications. Its structure features a cyclobutane ring substituted with a chlorophenyl group and an amino group, which may influence its biological activities. This article aims to explore the compound's biological activity, including its antibacterial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.
- Molecular Formula : C12H16ClNO
- Molecular Weight : 225.71 g/mol
- CAS Number : 1592971-54-4
Antibacterial Activity
Research indicates that compounds similar to 1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol exhibit significant antibacterial properties. For instance:
- A study demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with weaker effects on other strains .
- The compound was evaluated using the agar disc-diffusion method, where it showed effective inhibition against various Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Variable |
Anticancer Activity
The anticancer potential of related compounds has been investigated through various assays:
- Some derivatives have shown selective cytotoxicity towards human cancer cell lines, including A549 (lung adenocarcinoma) and A375 (melanoma), with IC50 values indicating significant potency .
- The mechanism of action appears to involve the inhibition of key cellular pathways that promote tumor growth.
Enzyme Inhibition
1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol has also been studied for its enzyme inhibitory effects:
- Compounds in this class have demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively .
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Strong |
Study 1: Antibacterial Screening
A comprehensive study evaluated several derivatives of cyclobutanol compounds for their antibacterial properties. The results highlighted that specific substitutions significantly enhanced activity against resistant bacterial strains. This study emphasized the importance of structural modifications in developing more effective antimicrobial agents.
Study 2: Cytotoxicity Assay
In another investigation, the cytotoxic effects of 1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol were assessed using brine shrimp lethality tests. The findings indicated that certain derivatives exhibited IC50 values below 10 µM against cancer cell lines, suggesting promising therapeutic potential in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
